Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate
Description
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-O-butyl 3-O-tert-butyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-6-9-20-13(18)16-8-7-12(16)10-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
CLTLOMNXIPKUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3-Azabicyclo[3.2.0]heptane Derivatives
The bicyclo[3.2.0]heptane skeleton, especially the 3-azabicyclo variant, can be constructed by several synthetic methodologies:
- Intermolecular [2+2] Cycloaddition
- Intramolecular [2+2] Cycloaddition
- 1,4-Cyclization of Acyclic Substrates
Among these, the intramolecular [2+2] photocycloaddition is the most commonly employed route for synthesizing the bicyclo[3.2.0]heptane skeleton, including its azabicyclic derivatives. This method involves the formation of the five-membered ring during the cyclization step, often using substrates containing heteroatoms (N, O, S) positioned to facilitate cyclization under photochemical or metal-catalyzed conditions.
Specific Preparation of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate
The preparation of this compound typically involves the following key steps:
Synthesis of the 3-Azabicyclo[3.2.0]heptane Core
- Starting from amino nitrile or vinylglycine derivatives, the bicyclic core is formed via intramolecular [2+2] photocyclization or metal-catalyzed cyclization (e.g., CuI catalysis) to achieve high diastereoselectivity and enantiopurity.
- For example, 3-cinnamyl-4-vinyloxazolidinone derivatives undergo photocyclization to yield enantiomerically pure azabicyclo[3.2.0]heptane intermediates.
Introduction of the Boc Protecting Group
- The free amine group on the bicyclic scaffold is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in anhydrous dichloromethane at low temperature (around 10 °C), followed by stirring at room temperature overnight.
- This step affords the tert-butoxycarbonyl (Boc) protected azabicyclo compound, which is more stable and suitable for further functionalization.
Esterification to Form the Butyl Ester
- The carboxylic acid functionality at the 1-position of the azabicyclo[3.2.0]heptane core is esterified with butanol under acidic or coupling reagent conditions to form the butyl ester.
- Typical methods include Fischer esterification or use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst or base.
Representative Synthetic Route Summary
Alternative and Supporting Methods
- Chemoenzymatic Approaches: Some literature reports enzymatic or chemoenzymatic methods to introduce stereochemistry or modify the bicyclic scaffold, though these are less common for this specific compound.
- Use of Protective Groups: Besides Boc, other protecting groups may be used depending on the synthetic route and target molecule stability.
- Purification: Products are commonly purified by silica gel column chromatography or crystallization. On larger scales, distillation under reduced pressure may be employed.
Research Findings and Yields
- The intramolecular [2+2] photocyclization step typically proceeds with high diastereoselectivity, yielding enantiomerically pure azabicyclo[3.2.0]heptane intermediates.
- Boc protection yields are generally high (>80%), with mild reaction conditions preserving stereochemistry.
- Overall yields for the multi-step synthesis leading to Boc-protected azabicyclo derivatives with ester groups range from moderate to good (30–60%), depending on substrate and conditions.
- Purity and structural confirmation are typically verified by NMR, mass spectrometry, and X-ray crystallography where applicable.
Summary Table of Key Literature Examples
Chemical Reactions Analysis
Types of Reactions
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the reactive amine group, which can then participate in further chemical reactions. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Azabicyclo Core
a) Butyl 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Key Differences : Replaces the Boc group with a benzyl substituent.
- Molecular weight is 287.4 g/mol (vs. ~198–245 g/mol for Boc analogs) .
- Applications : Primarily used in intermediate synthesis; lacks the Boc group’s ease of deprotection, limiting its utility in iterative peptide coupling .
b) Methyl 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Key Differences : Utilizes a methyl ester instead of butyl, reducing steric hindrance.
- Properties : Lower molecular weight (245.32 g/mol) enhances solubility in polar solvents but may reduce cell membrane permeability .
- Safety : Exhibits higher toxicity (H302-H315-H319-H335 hazard codes) compared to Boc-protected analogs .
c) tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate
- Key Differences : Incorporates an additional nitrogen atom (diazabicyclo structure).
- Properties: Molecular weight 198.26 g/mol; 97% purity.
Variations in Bicyclo Ring Systems
a) 3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Key Differences : Features a [3.1.1] bicyclo system instead of [3.2.0].
- Priced at $355.00/100mg .
b) tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Functional Group Modifications
a) 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- Key Differences : Replaces the butyl ester with a carboxylic acid and adds a hydrochloride salt.
- Properties: Hydrophilic due to the ionic nature; used in API synthesis.
b) tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Key Differences: Substitutes the 1-carboxylate with an amino group.
- Properties: Molecular weight 212.29 g/mol; the amino group enables conjugation with electrophiles in drug design .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bicyclo System |
|---|---|---|---|---|---|
| Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate | 1017789-34-2 | C10H18N2O2 | 198.26 | Boc, butyl ester | [3.2.0] |
| Butyl 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | 2241130-87-8 | C18H25NO2 | 287.4 | Benzyl, butyl ester | [3.2.0] |
| Methyl 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | 2751265-32-2 | C15H19NO2 | 245.32 | Benzyl, methyl ester | [3.2.0] |
| tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate | 1017789-34-2 | C10H18N2O2 | 198.26 | Boc, diaza | [3.2.0] |
| 3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | - | C12H19NO4 | 241.29 | Boc, carboxylic acid | [3.1.1] |
Key Findings
Boc vs. Benzyl Groups: Boc protection offers superior stability and controlled deprotection compared to benzyl, which is prone to hydrogenolysis .
Ester Chain Impact: Butyl esters enhance lipophilicity, favoring blood-brain barrier penetration, whereas methyl esters improve solubility for intravenous formulations .
Ring System Influence : [3.2.0] systems are less strained than [3.1.1], favoring synthetic accessibility, while [4.1.0] oxabicyclo derivatives exhibit unique solubility profiles .
Biological Activity
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1251009-41-2
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been noted for its potential as an inhibitor of certain enzymes, including those involved in antibiotic resistance mechanisms.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. A comparative analysis of its antibacterial properties is presented in the following table.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 4 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 8 µg/mL | Disruption of protein synthesis |
| Klebsiella pneumoniae | 16 µg/mL | Inhibition of β-lactamases |
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results demonstrated a significant reduction in bacterial load when treated with this compound, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance. -
In Vivo Studies :
Another study focused on the pharmacokinetics and safety profile of the compound in animal models. The findings indicated favorable absorption rates and minimal toxicity at therapeutic doses, supporting further development for clinical applications.
Research Findings
Research has shown that this compound exhibits not only antibacterial properties but also potential anti-inflammatory effects. In vitro assays indicated that the compound could modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via [2+2] cycloaddition reactions using visible-light triplet sensitization, which selectively activates maleimide derivatives to form the bicyclic scaffold . Alternative routes include ring-closing strategies involving Boc-protected intermediates, where reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically affect stereochemical outcomes . Yields range from 30% to 93%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated for related azabicyclo compounds . Complementary techniques include - and -NMR to analyze coupling constants and diastereotopic protons, alongside computational modeling (e.g., DFT calculations) to predict and verify spatial arrangements .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) monitors degradation under storage conditions (e.g., 2–8°C in inert atmospheres) . Stability studies employ accelerated thermal stress (40–60°C) and pH variations to assess Boc-group hydrolysis susceptibility .
Advanced Research Questions
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?
- Methodology : The tert-butoxycarbonyl (Boc) group enhances solubility in nonpolar solvents and prevents undesired nucleophilic attacks during coupling reactions. Deprotection via acidic conditions (e.g., HCl/dioxane) selectively removes the Boc group while preserving the bicyclic core, enabling further derivatization (e.g., amidation or alkylation) . Comparative studies show that Boc-protected analogs exhibit higher synthetic versatility than tosyl- or benzyl-protected variants .
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug discovery?
- Methodology : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) achieves enantiomeric excess (ee) >90% . Kinetic resolution during cycloaddition and enzymatic desymmetrization are also viable, with reaction monitoring via chiral HPLC .
Q. How do structural modifications to the bicyclic core affect binding affinity to biological targets (e.g., enzymes)?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in substituents (e.g., carboxylate vs. hydroxymethyl groups) and evaluating inhibitory potency via IC assays. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis studies validate key interactions (e.g., hydrogen bonding with catalytic residues) .
Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?
- Methodology : ADMET prediction software (e.g., SwissADME, ProTox-II) models parameters like logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. MD simulations (e.g., GROMACS) assess membrane permeability, while QSAR models correlate structural descriptors with bioavailability .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for similar azabicyclo compounds: How to address them?
- Analysis : Yield variations (e.g., 9% vs. 93% in dihydroxylation reactions ) arise from differences in substrate purity, catalyst loading, and workup protocols. Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., reaction time, solvent ratio) to improve reproducibility .
Q. Conflicting bioactivity data for analogs: What methodological controls ensure reliability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
